6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one
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Overview
Description
6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalytic agents and controlled reaction environments to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. For instance, in its role as an anti-HIV agent, it may inhibit viral replication by binding to viral enzymes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-1,6-naphthyridine: Known for its anti-HIV properties.
2,5,5,8a-tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness
6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,7,9H,2-3,5H2 |
InChI Key |
NASHKBVTYAZTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC=NC(=O)C21 |
Origin of Product |
United States |
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